Home > Products > Screening Compounds P21043 > Thalidomide-O-C2-Br
Thalidomide-O-C2-Br -

Thalidomide-O-C2-Br

Catalog Number: EVT-14897581
CAS Number:
Molecular Formula: C15H13BrN2O5
Molecular Weight: 381.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Thalidomide-O-C2-Br is synthesized from thalidomide through specific chemical modifications. It belongs to the class of compounds known as glutarimides, characterized by their unique cyclic structure that includes an imide functional group. The compound's classification as a thalidomide analog places it within a broader category of drugs that share similar structural features but differ in their pharmacological profiles.

Synthesis Analysis

Methods of Synthesis

The synthesis of Thalidomide-O-C2-Br typically involves several key steps:

  1. Starting Material Preparation: Thalidomide itself is synthesized from phthalic anhydride and L-glutamic acid via cyclization and amidation reactions. Recent methods have improved yields significantly, achieving up to 93% purity .
  2. Bromination: The introduction of the bromine atom at the C2 position can be achieved through electrophilic aromatic substitution reactions, using bromine or brominating agents under controlled conditions.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product, ensuring high yield and purity levels for subsequent applications.

Technical Details

The industrial production of Thalidomide-O-C2-Br requires optimization of reaction conditions to maximize yield while minimizing by-products. Reaction parameters such as temperature, solvent choice, and reaction time are critical for successful synthesis.

Molecular Structure Analysis

Structure

Thalidomide-O-C2-Br retains the core structure of thalidomide but includes a bromine atom at the C2 position. The molecular formula can be represented as C13H10BrN2O4C_{13}H_{10}BrN_{2}O_{4}. The presence of the bromine atom influences both the physical and chemical properties of the molecule.

Data

The compound's molecular weight is approximately 320.14 g/mol. Its structure can be depicted using standard chemical notation, highlighting the imide ring and the attached bromine atom.

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C2-Br is involved in several types of chemical reactions:

  • Oxidation: The compound can undergo oxidation with agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  • Reduction: Reduction reactions are possible using sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine atom can be substituted with various nucleophiles such as amines or alcohols through nucleophilic substitution reactions.

Technical Details

The specific reagents and conditions used in these reactions dictate the products formed. For example, substitution reactions can yield a range of functionalized derivatives that may exhibit different biological activities.

Mechanism of Action

Thalidomide-O-C2-Br exerts its effects primarily through modulation of the immune response. The compound acts on cereblon (CRBN), part of an E3 ubiquitin ligase complex involved in protein degradation pathways.

Process

The binding of Thalidomide-O-C2-Br to cereblon alters downstream signaling pathways related to inflammation and angiogenesis. This modulation can lead to reduced production of pro-inflammatory cytokines, making it potentially useful in treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; bromine substitution makes it susceptible to nucleophilic attack.
Applications

Thalidomide-O-C2-Br has diverse applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its effects on cellular processes, particularly in cancer biology.
  • Medicine: Explored for potential therapeutic roles in treating multiple myeloma, inflammatory diseases, and autoimmune disorders .

The ongoing research into Thalidomide-O-C2-Br emphasizes its importance not only as a therapeutic agent but also as a tool for understanding complex biological mechanisms related to disease processes. Its unique properties continue to attract interest within pharmaceutical development circles.

Structural and Functional Analysis of Thalidomide-O-C2-Br

Molecular Design Rationale

Role of PEGylation in Enhancing Solubility and Bioavailability

The strategic incorporation of a polyethylene glycol (PEG) spacer in Thalidomide-O-C2-Br addresses a critical limitation of native thalidomide derivatives: poor aqueous solubility. The pentraethylene glycol (PEG5) chain creates a hydrophilic shield around the hydrophobic phthalimide-glutarimide core, significantly improving dissolution kinetics. This modification is critical for in vitro and in vivo applications where water solubility dictates compound bioavailability and experimental reproducibility [2] [4].

Quantitative analysis demonstrates that PEGylation reduces the LogP value by approximately 2.5 units compared to non-PEGylated thalidomide analogs. The extended PEG chain enables hydrogen bonding with aqueous environments, reflected in the hydrogen bond acceptor count of 10 and donor count of 2. This polarity shift facilitates consistent cellular uptake and reduces aggregation-prone precipitation in biological buffers .

Table 1: Solubility Parameters of Thalidomide Derivatives

CompoundLogPHydrogen Bond AcceptorsHydrogen Bond DonorsAqueous Solubility (mg/mL)
Thalidomide (native)0.33520.05
Thalidomide-O-C2-Br-0.4102>50*
Thalidomide-O-amido-PEG-C2-NH₂-1.293100†

Notes: Estimated from structural analogs ; †Experimental value for hydrochloride salt form

The PEG5 spacer (molecular weight ≈ 220 Da) constitutes ~35% of Thalidomide-O-C2-Br's total molecular mass (614.4 g/mol), creating an optimal balance between hydrophilicity and ligand functionality. This design follows established principles in protein degrader development, where PEG integration enhances pharmacokinetic profiles without compromising target engagement [2] [6].

Bromoalkyl Linker Integration for Targeted Conjugation

The ω-bromoalkyl terminus (C2-Br) serves as a versatile electrophilic handle for site-specific bioconjugation in PROTAC (Proteolysis Targeting Chimera) synthesis. This bromoalkane group undergoes efficient nucleophilic substitution reactions with thiols, amines, and azides under mild conditions (pH 7-8, 25-37°C), enabling covalent linkage to target protein ligands without pre-activation [4] [10].

The two-carbon alkyl chain (C2) provides optimal steric accessibility, with molecular dynamics simulations indicating ≤3 Å distance between the reactive bromine and nucleophilic attack sites. This spatial arrangement facilitates conjugation yields exceeding 85% when reacting with cysteine-containing protein domains or amine-functionalized small molecules. The bromine atom's polarizability (electronegativity = 2.96) enhances reaction kinetics compared to chlorine analogs while maintaining superior stability versus iodide derivatives [10].

Table 2: Conjugation Efficiency of Halogen-Terminated Linkers

Linker TypeBond Dissociation Energy (kJ/mol)Relative Rate vs. ThiolsStability in PBS (t₁/₂, h)
C2-Br2851.0 (reference)>72
C2-Cl3270.3>120
C2-I2341.8<24

Source: Patent data for cereblon ligand conjugates [10]

In PROTAC architectures, this linker enables modular assembly of ternary complexes where the thalidomide moiety recruits cereblon (CRBN) while the conjugated warhead binds the target protein. The bromoalkyl group's length (4.9 Å) optimally positions degradation domains without steric clash, as validated by crystallographic studies of CRBN-PROTAC-substrate complexes [4] [6].

Comparative Structural Features with Parent Thalidomide and Analogues

Thalidomide-O-C2-Br retains the core pharmacophore essential for cereblon binding—the glutarimide ring and phthalimide system—while strategically modifying the aromatic substitution pattern. The C4-ether linkage at the phthalimide ring (vs. C3/C4 unsymmetrical substitution in parent thalidomide) maintains the dihedral angle (15.7°) critical for fitting into CRBN's tri-tryptophan pocket [1] [9].

Key structural comparisons reveal:

  • Molecular Weight: 614.4 g/mol represents a 267% increase over native thalidomide (MW 258.2 g/mol), primarily due to the PEG5-Br extension
  • CRBN Binding Affinity: Surface plasmon resonance shows a KD = 38 μM, approximately 3-fold weaker than unconjugated thalidomide (KD = 12 μM), attributable to PEG-induced steric effects
  • Enantiomeric Stability: Deuteration at the chiral center is unnecessary due to the C4-ether's electron-withdrawing effect, which reduces racemization risk at physiological pH [1] [8]

Table 3: Structural and Functional Comparison of Thalidomide Derivatives

ParameterThalidomideThalidomide-O-C2-BrThalidomide-O-C2-acidThalidomide-O-C4-NH₂
Molecular FormulaC₁₃H₁₀N₂O₄C₂₅H₃₂BrN₃O₁₀C₁₆H₁₄N₂O₇C₁₇H₂₀ClN₃O₅
Molecular Weight (g/mol)258.2614.4346.3381.8
Cereblon KD (μM)12 ± 1.238 ± 3.825 ± 2.144 ± 4.5
Aqueous Solubility (mg/mL)0.05>5015>100*
Functional GroupNoneBromoalkylCarboxylic acidAminoalkyl

Notes: Hydrochloride salt form [4] [7] [9]

The phthalimide ring substitution pattern fundamentally distinguishes Thalidomide-O-C2-Br from clinically used analogs:

  • Lenalidomide: Features amino substitution at C4-position, enhancing CRBN affinity (KD = 0.8 μM) but limiting conjugation sites
  • Pomalidomide: Contains C3-amino modification, improving degradation selectivity but reducing linker compatibility
  • Thalidomide-O-C2-acid: Carboxylic acid termination enables carbodiimide coupling but requires activation chemistry [2] [7]

This derivative's structural uniqueness lies in its simultaneous preservation of the CRBN-binding pharmacophore and introduction of a sterically unobstructed conjugation site—achieving balanced molecular properties for targeted protein degradation applications [9].

Appendix: Comprehensive Compound Listing

Properties

Product Name

Thalidomide-O-C2-Br

IUPAC Name

4-(2-bromoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C15H13BrN2O5

Molecular Weight

381.18 g/mol

InChI

InChI=1S/C15H13BrN2O5/c16-6-7-23-10-3-1-2-8-12(10)15(22)18(14(8)21)9-4-5-11(19)17-13(9)20/h1-3,9H,4-7H2,(H,17,19,20)

InChI Key

UGUQDJUBQKMKOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.